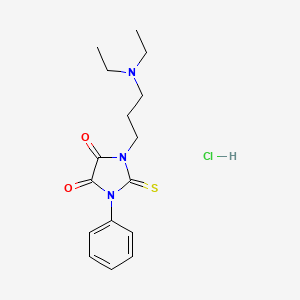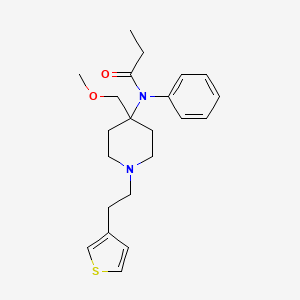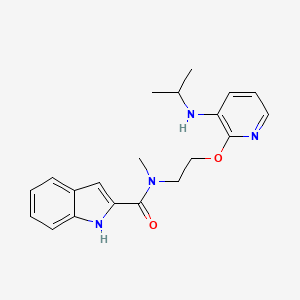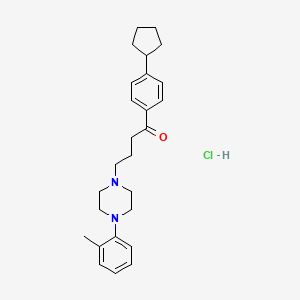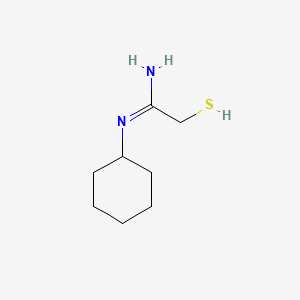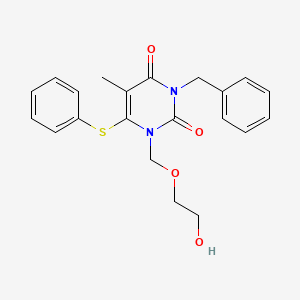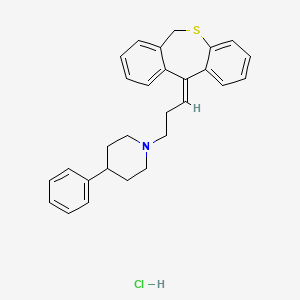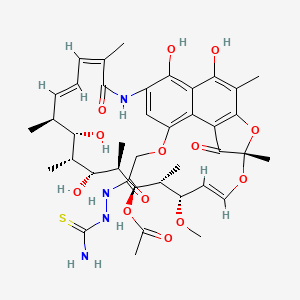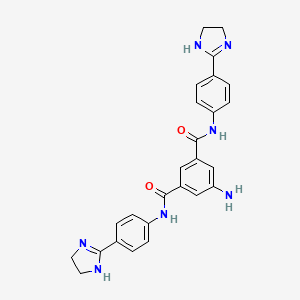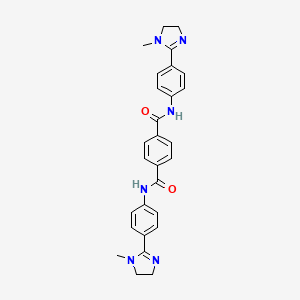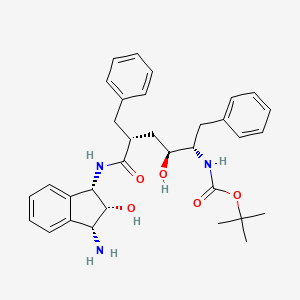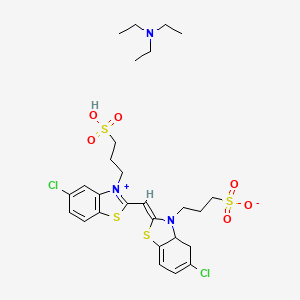
Einecs 259-631-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 259-631-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which serves as a reference for regulatory and safety purposes.
准备方法
The preparation methods for Einecs 259-631-7 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal results. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of industrial reactors and continuous flow systems to produce the compound efficiently. Quality control measures are implemented to ensure consistency and safety.
化学反应分析
Einecs 259-631-7 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions produce reduced forms of the compound.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Einecs 259-631-7 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study cellular processes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential applications in drug development and pharmaceutical research. It may be investigated for its therapeutic properties and potential as a drug candidate.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. It may also be used as a catalyst or additive in various manufacturing processes.
作用机制
The mechanism of action of Einecs 259-631-7 involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: It may bind to specific enzymes, altering their activity and affecting metabolic pathways.
Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction and cellular responses.
Pathway Involvement: this compound may be involved in various biochemical pathways, including those related to metabolism, cell signaling, and gene expression.
相似化合物的比较
Einecs 259-631-7 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 203-770-8:
Einecs 234-985-5: Bismuth tetroxide, another compound with distinct characteristics and uses.
Einecs 239-934-0: Mercurous oxide, which differs in its chemical behavior and industrial applications.
属性
CAS 编号 |
55425-23-5 |
|---|---|
分子式 |
C27H37Cl2N3O6S4 |
分子量 |
698.8 g/mol |
IUPAC 名称 |
3-[(2Z)-5-chloro-2-[[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-3a,4-dihydro-1,3-benzothiazol-3-yl]propane-1-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C21H22Cl2N2O6S4.C6H15N/c22-14-3-5-18-16(11-14)24(7-1-9-34(26,27)28)20(32-18)13-21-25(8-2-10-35(29,30)31)17-12-15(23)4-6-19(17)33-21;1-4-7(5-2)6-3/h3-6,11,13,17H,1-2,7-10,12H2,(H-,26,27,28,29,30,31);4-6H2,1-3H3 |
InChI 键 |
QLWPKBDNSBUZTG-UHFFFAOYSA-N |
手性 SMILES |
CCN(CC)CC.C1C2C(=CC=C1Cl)S/C(=C\C3=[N+](C4=C(S3)C=CC(=C4)Cl)CCCS(=O)(=O)O)/N2CCCS(=O)(=O)[O-] |
规范 SMILES |
CCN(CC)CC.C1C2C(=CC=C1Cl)SC(=CC3=[N+](C4=C(S3)C=CC(=C4)Cl)CCCS(=O)(=O)O)N2CCCS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



